molecular formula C7H13NO B1348555 N-Isopropylcyclopropanecarboxamide CAS No. 26389-62-8

N-Isopropylcyclopropanecarboxamide

Cat. No. B1348555
CAS RN: 26389-62-8
M. Wt: 127.18 g/mol
InChI Key: VXCRRRAZVHYGPA-UHFFFAOYSA-N
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Description

N-Isopropylcyclopropanecarboxamide is a chemical compound with the linear formula C7H13NO . It has a molecular weight of 127.188 . The IUPAC name for this compound is N-propan-2-ylcyclopropanecarboxamide .


Molecular Structure Analysis

The molecular structure of N-Isopropylcyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group . The carboxamide group is further substituted with an isopropyl group .

Scientific Research Applications

1. Bioengineering Applications

N-Isopropylcyclopropanecarboxamide derivatives, particularly poly(N-isopropyl acrylamide) (pNIPAM), have been extensively used in bioengineering. These derivatives are pivotal in the nondestructive release of biological cells and proteins from substrates. They play a significant role in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, the study of bioadhesion and bioadsorption, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

2. Drug Delivery Systems

Poly(N-isopropyl acrylamide) is known for its thermoresponsive properties and has been extensively researched for drug delivery applications. Controlled polymerization of N-isopropylacrylamide (NIPAM) allows for the creation of homopolymers that exhibit characteristics of a controlled/"living" polymerization, making them suitable for drug delivery applications (Convertine et al., 2004).

3. Development of Bioengineering Copolymers

N-Isopropylacrylamide copolymers have been used in the fields of cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes. These copolymers, including linear, end functionalized, and crosslinked binary and ternary copolymers, graft and block copolymers, are crucial for creating thermosensitive hydrogels and ion-exchange membrane systems (Rzaev, Dinçer, & Pişkin, 2007).

4. Nanoparticle Applications in Cancer Therapy

Thermosensitive polymer-coated nanoparticles based on poly(N-isopropylacrylamide-co-acrylamide) have been developed for potential applications in cancer hyperthermia therapy and magnetically activated drug delivery systems. These nanoparticles can act as heat-generating agents in magnetic hyperthermia therapy (Soleymani, Edrissi, & Alizadeh, 2015).

5. Stimuli-Responsive Networks for Drug Delivery

Stimuli-responsive networks made of copolymers of N-isopropyl acrylamide have been grafted onto polypropylene for the controlled delivery of non-steroidal anti-inflammatory drugs (NSAIDs). These networks are designed to release drugs under physiological conditions, demonstrating their potential in medical devices (Contreras-García et al., 2011).

6. Biocompatibility Studies

Studies have assessed the biocompatibility of N-isopropyl acrylamide-based hydrogels with biochemical parameters of human sera. These hydrogels are considered environmentally sensitive and are suitable for use in biomedicine and related fields (Işıkver, Saraydın, & Aydın, 2017).

7. Cytotoxicity Assessment

The cytotoxicity of Poly(N-isopropyl acrylamide) (pNIPAM) and its coated surfaces has been evaluated. This research is crucial in understanding the biocompatibility of pNIPAM in tissue engineering applications (Cooperstein & Canavan, 2013).

properties

IUPAC Name

N-propan-2-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)8-7(9)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCRRRAZVHYGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336034
Record name N-Isopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylcyclopropanecarboxamide

CAS RN

26389-62-8
Record name N-Isopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Ilić-Stojanović, M Urošević, L Nikolić, D Petrović… - Polymers, 2020 - mdpi.com
… the mechanism of degradation was not yet completely clear, an analysis of the possible mechanism of the formation of the four main compounds—N-isopropylcyclopropanecarboxamide…
Number of citations: 6 www.mdpi.com
F Biryan, AM Abubakar, K Demirelli - Thermochimica Acta, 2018 - Elsevier
… This mechanism shows formation of N-isopropylcyclopropanecarboxamide as a result of 127(M + ),112, 91, 84, 69 (bp), 58, 41, 39 from mass spectrum and 3.81 (CH single bond N), 0.8 …
Number of citations: 15 www.sciencedirect.com
AF Anwar - 2021 - search.proquest.com
Proteasome inhibitors are a relatively new class of chemotherapeutics with only three drugs currently on the market. Belactosin A, a natural product found in Streptomyces sp., …
Number of citations: 3 search.proquest.com
AR Maddirala, PR Andreana - European Journal of Organic …, 2016 - Wiley Online Library
… N-[1-(2-Aminophenyl)-2-(methylamino)-2-oxoethyl]-N-isopropylcyclopropanecarboxamide (2t): The compound was obtained as a light-yellow solid; mp 149–151 C; yield 86 %. H NMR (…
PQ Huang, W Ou, JL Ye - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
… Following the general procedure, reaction of N-isopropylcyclopropanecarboxamide 3m (127 mg, 1.0 mmol) with diethyl malonate enolate, freshly prepared from diethyl malonate and …
Number of citations: 19 pubs.rsc.org

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